molecular formula C23H32ClN3O5 B12374675 Thalidomide-5-O-C10-NH2 (hydrochloride)

Thalidomide-5-O-C10-NH2 (hydrochloride)

Cat. No.: B12374675
M. Wt: 466.0 g/mol
InChI Key: CLCNTSDSFGDPEU-UHFFFAOYSA-N
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Description

Thalidomide-5-O-C10-NH2 (hydrochloride) is a compound based on Thalidomide, known for its ability to recruit CRBN protein. This compound is used as a cereblon ligand in the formation of PROTAC molecules, which are used in targeted protein degradation .

Preparation Methods

Thalidomide-5-O-C10-NH2 (hydrochloride) is synthesized by modifying Thalidomide to include a linker that can connect to a target protein ligand. Industrial production methods typically involve solid-phase synthesis and purification processes to achieve high purity levels .

Chemical Reactions Analysis

Thalidomide-5-O-C10-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Major products formed from these reactions include different PROTAC molecules with varying linker lengths and functional groups .

Scientific Research Applications

Thalidomide-5-O-C10-NH2 (hydrochloride) has several scientific research applications:

    Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.

    Biology: Helps in studying protein-protein interactions and cellular pathways.

    Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.

    Industry: Utilized in drug discovery and development processes.

Mechanism of Action

The compound exerts its effects by recruiting CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H32ClN3O5

Molecular Weight

466.0 g/mol

IUPAC Name

5-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C23H31N3O5.ClH/c24-13-7-5-3-1-2-4-6-8-14-31-16-9-10-17-18(15-16)23(30)26(22(17)29)19-11-12-20(27)25-21(19)28;/h9-10,15,19H,1-8,11-14,24H2,(H,25,27,28);1H

InChI Key

CLCNTSDSFGDPEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCN.Cl

Origin of Product

United States

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